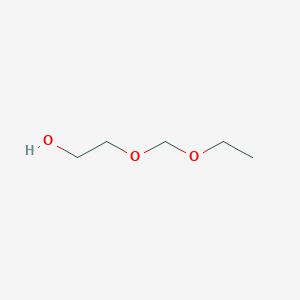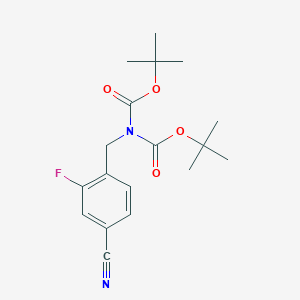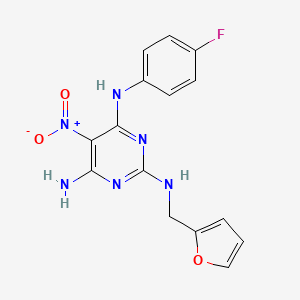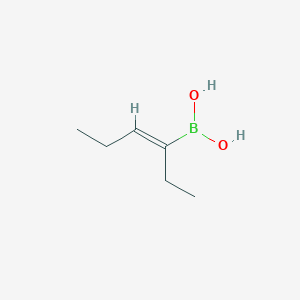
Dipyrrolyldiketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipyrrolyldiketone is a compound characterized by its two pyrrole rings connected through a diketone bridge. This compound is known for its unique electronic properties and its ability to form complexes with various metals, making it a valuable building block in the field of supramolecular chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipyrrolyldiketone can be synthesized through various methods, including the selective iodination at the α-pyrrole positions of this compound BF2 complexes . This process involves the use of specific reagents and conditions to achieve the desired substitution patterns.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves the use of advanced organic synthesis techniques and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dipyrrolyldiketone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration and various halogens for halogenation . The conditions for these reactions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can lead to the formation of nitro-substituted derivatives, which have unique electronic properties .
Aplicaciones Científicas De Investigación
Dipyrrolyldiketone has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dipyrrolyldiketone involves its ability to form stable complexes with anions through hydrogen bonding interactions with the pyrrole NH groups and the diketone carbonyl groups . This interaction alters the electronic properties of the compound, making it useful in various applications such as sensors and molecular machines .
Comparación Con Compuestos Similares
Similar Compounds
Boron-dipyrromethenes (BODIPYs): Known for their high fluorescence quantum yields and chemical stability.
Indole-based π-electronic molecules: Used for their anion-binding behavior and formation of helical structures.
Uniqueness
Dipyrrolyldiketone stands out due to its ability to form planar anion complexes and its versatility in forming various supramolecular assemblies . Its unique electronic properties and ability to undergo a wide range of chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
643-78-7 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
1,2-bis(1H-pyrrol-2-yl)ethane-1,2-dione |
InChI |
InChI=1S/C10H8N2O2/c13-9(7-3-1-5-11-7)10(14)8-4-2-6-12-8/h1-6,11-12H |
Clave InChI |
CNYOKYNQIFHEKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(=O)C(=O)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)

![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate](/img/structure/B14134802.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)

![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
![2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14134832.png)



